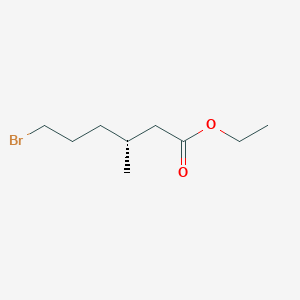

(R)-Ethyl 6-bromo-3-methylhexanoate

Description

Structure

3D Structure

Properties

CAS No. |

2095128-41-7 |

|---|---|

Molecular Formula |

C9H17BrO2 |

Molecular Weight |

237.13 g/mol |

IUPAC Name |

ethyl (3R)-6-bromo-3-methylhexanoate |

InChI |

InChI=1S/C9H17BrO2/c1-3-12-9(11)7-8(2)5-4-6-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

KEQLCUZKLBSQTD-MRVPVSSYSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C)CCCBr |

Canonical SMILES |

CCOC(=O)CC(C)CCCBr |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of R Ethyl 6 Bromo 3 Methylhexanoate and Analogues

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a powerful tool for forming carbon-carbon bonds, and bromoesters are versatile substrates in these transformations. The following sections detail specific examples involving palladium, nickel, and cobalt catalysts, with an emphasis on enantioconvergent and regioselective processes.

Palladium-Catalyzed C-H Functionalization with Bromoesters

Palladium catalysts are highly effective in mediating the functionalization of C-H bonds, a strategy that offers an atom-economical approach to molecular synthesis.

The direct C-H functionalization of indoles is a significant area of research, and achieving regioselectivity at the C2 position can be challenging. A palladium-catalyzed method has been developed for the 2-alkylation of N-protected indoles using α-bromo esters. ccspublishing.org.cnccspublishing.org.cn This reaction demonstrates good functional group compatibility and proceeds under mild conditions. ccspublishing.org.cnresearchgate.net

A key aspect of this transformation is the use of a P,P=O ligand and 4 Å molecular sieves, which are crucial for the reaction's success. ccspublishing.org.cnccspublishing.org.cnresearchgate.net Mechanistic investigations suggest that the reaction likely proceeds through a radical pathway. ccspublishing.org.cnccspublishing.org.cnresearchgate.net This is supported by the fact that α-haloesters are known to act as radical precursors under metal catalysis. ccspublishing.org.cn The proposed catalytic cycle involves the generation of an alkyl radical from the α-bromo ester, which then engages with the indole (B1671886) nucleus. ccspublishing.org.cn While C-H arylation and 3-alkylation of indoles are well-established, this method provides a valuable route for the less common 2-alkylation. ccspublishing.org.cn

Nickel-Catalyzed Enantioconvergent Transformations of α-Bromo Esters

Nickel catalysis offers a cost-effective and reactive alternative to palladium for certain cross-coupling reactions. Enantioconvergent catalysis, where a racemic starting material is converted into a single enantiomer of the product, is a particularly elegant application.

The first catalytic asymmetric cross-coupling of α-halo carbonyl compounds with arylmetal reagents was achieved using a nickel-catalyzed Hiyama reaction. acs.orgorganic-chemistry.org This method allows for the stereoconvergent coupling of racemic α-bromo esters with aryl and alkenyl silanes to produce synthetically valuable α-aryl and α-alkenyl carboxylic acid derivatives in high enantiomeric excess. acs.orgorganic-chemistry.org

The reaction is catalyzed by a system composed of a nickel salt, such as NiCl₂·glyme, and a chiral diamine ligand. acs.orgorganic-chemistry.org It proceeds at room temperature and tolerates a wide array of functional groups, including esters, ethers, olefins, and even unactivated alkyl bromides. acs.orgorganic-chemistry.org The use of an activator, such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), is necessary to facilitate the transmetalation of the organosilane. nih.govacs.org The resulting α-aryl and α-alkenyl esters can be converted to the corresponding alcohols or acids without loss of enantiomeric purity. organic-chemistry.org

Table 1: Nickel-Catalyzed Asymmetric Hiyama Cross-Coupling of Racemic α-Bromo Esters with Phenyltrimethoxysilane. acs.org

| Entry | R in α-Bromo Ester | Yield (%) | ee (%) |

| 1 | Methyl | 80 | 90 |

| 2 | Ethyl | 81 | 88 |

| 3 | n-Propyl | 75 | 88 |

| 4 | iso-Butyl | 71 | 87 |

| 5 | Cyclohexyl | 59 | 74 |

Reaction conditions: Racemic α-bromo ester, PhSi(OMe)₃, NiCl₂·glyme, chiral diamine ligand, TBAT, dioxane, room temperature.

The choice of the chiral ligand is paramount in achieving high enantioselectivity and yield in these nickel-catalyzed Hiyama couplings. acs.org Extensive screening of reaction parameters, including the ligand, has been a key part of developing this methodology. acs.org

Cobalt-Catalyzed Enantioconvergent Cross-Coupling of α-Bromo Esters (e.g., Kumada, Negishi Reactions)

Cobalt, as an earth-abundant first-row transition metal, is an attractive catalyst for developing sustainable chemical processes. Cobalt complexes have been successfully employed in enantioconvergent Kumada and Negishi cross-coupling reactions of racemic α-bromo esters.

In the realm of Kumada couplings, a cobalt-bis(oxazoline) catalyst system has been shown to effectively couple α-bromo esters with aryl Grignard reagents. acs.orgresearchgate.net These reactions furnish a variety of chiral α-aryl alkanoic esters with excellent enantioselectivities (up to 97% ee) and high yields (up to 96%). nih.govacs.org The reaction conditions are typically mild, often conducted at low temperatures such as -80 °C in THF. acs.org This methodology has been applied to the synthesis of the non-steroidal anti-inflammatory drug (S)-fenoprofen. acs.org More recently, this approach has been extended to include alkenyl Grignard reagents, providing access to highly enantioenriched α-alkyl-β,γ-unsaturated esters, which are precursors to natural products like the California red scale pheromone. nih.govacs.orgacs.org

For Negishi couplings, cobalt catalysts, again often paired with chiral bis(oxazoline) ligands, facilitate the enantioconvergent reaction of racemic α-bromo esters with arylzinc reagents. nih.govacs.org This method is tolerant of a diverse range of functional groups, including halides, ethers, and esters. researchgate.net Mechanistic studies involving radical probes have indicated that this cobalt-catalyzed Negishi reaction proceeds via a radical pathway. acs.org A recent development in this area is the use of chiral unsymmetric N,N,N-tridentate (CUT) ligands in the cobalt-catalyzed Negishi cross-coupling of α-bromoketones, which are close analogues of α-bromo esters. organic-chemistry.org This highlights the ongoing efforts to refine ligand design to enhance reactivity and selectivity in cobalt catalysis. organic-chemistry.org

Table 2: Cobalt-Catalyzed Enantioconvergent Cross-Coupling of Racemic α-Bromo Esters.

| Coupling Type | Organometallic Reagent | Ligand Type | Max. Yield (%) | Max. ee (%) | Ref. |

| Kumada | Arylmagnesium Bromide | (R,R)-Bis(oxazoline) | 96 | 97 | nih.gov, acs.org |

| Kumada | Alkenyl Grignard Reagent | Bis(oxazoline) | 82 | 95 | nih.gov, acs.org |

| Negishi | Arylzinc Bromide | (S,S)-Bis(oxazoline) | High | High | nih.gov, acs.org |

Iron-Catalyzed Enantioconvergent Kumada Reactions of α-Bromo Alkanoates

Iron-catalyzed cross-coupling reactions have emerged as a significant area of research, offering a cost-effective and environmentally benign alternative to palladium- and nickel-based systems. A notable application is the enantioconvergent Kumada cross-coupling of racemic α-bromo alkanoates with aryl Grignard reagents. researchgate.netacs.org This method allows for the synthesis of optically enriched α-arylalkanoic esters from a racemic starting material. acs.org

The reaction is typically catalyzed by an iron salt, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), in the presence of a chiral bisphosphine ligand. acs.orgnih.gov The choice of ligand is crucial for achieving high enantioselectivity. For instance, the use of the (R,R)-BenzP ligand has been reported to yield α-aryl alkanoates with good yields and enantiomeric excesses. acs.orgnih.gov Subsequent deprotection and recrystallization can further enhance the optical purity of the resulting α-arylalkanoic acids to greater than 98% ee. acs.orgnih.gov

Mechanistic studies, including radical probe experiments, suggest a pathway involving the formation of an alkyl radical intermediate. researchgate.netacs.orgnih.gov The proposed catalytic cycle begins with the reduction of the Fe(III) precatalyst to a catalytically active Fe(II) species. This species then abstracts the bromine atom from the α-bromo alkanoate to generate an alkyl radical. This radical can then undergo enantioconvergent arylation. researchgate.netnih.gov Two possible pathways for this arylation have been considered: an in-cage mechanism where the arylation occurs with the aryl group of the iron complex within the solvent cage, and an out-of-cage mechanism where the radical escapes the solvent cage before reacting. nih.gov

Table 1: Iron-Catalyzed Enantioconvergent Kumada Coupling of α-Bromo Alkanoates This table is representative and compiled from findings in the cited literature.

| Entry | Aryl Grignard Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenylmagnesium Bromide | (R,R)-BenzP | 92 | 82 |

| 2 | 4-Tolylmagnesium Bromide | (R,R)-BenzP | 85 | 80 |

| 3 | 2-Naphthylmagnesium Bromide | (R,R)-BenzP | 88 | 85 |

Copper-Catalyzed Radical Alkylations with Bromoesters

Copper-catalyzed radical alkylations have become a valuable tool for forming carbon-carbon bonds, particularly through the addition of alkyl radicals to electron-rich π-systems like alkenes and alkynes. nih.govbeilstein-journals.org These reactions often utilize alkyl halides, including bromoesters, as the source of the alkyl radical. nih.govbeilstein-journals.org The mechanism is generally believed to share features with atom-transfer radical (ATR) reactions, but results in a simple alkylation product rather than polymerization. nih.govbeilstein-journals.org

The process involves the formation of a transient alkyl radical from the bromoester, catalyzed by a copper complex. This radical then adds to an alkene or alkyne. nih.govbeilstein-journals.org For example, copper/amine catalyst systems have been shown to facilitate the alkenylation of tertiary alkyl bromides that possess an electron-withdrawing group. beilstein-journals.org

In the context of alkynes, copper catalysis can direct the addition of radicals generated from α-bromocarbonyl compounds. d-nb.info Depending on the reaction conditions and the nature of the copper catalyst and ligands, different outcomes can be achieved, such as Sonogashira-type couplings or atom-transfer radical additions (ATRA). d-nb.info For instance, a copper/PyBox catalyst system has been used to catalyze the addition of radicals to alkynes, leading to the formation of substituted vinyl iodides when an iodide source is present. nih.gov This highlights the versatility of copper catalysis in controlling the reactivity of radical intermediates derived from bromoesters. nih.govd-nb.info

Nucleophilic Substitution and Elimination Pathways

Steric and Electronic Influences on Alkyl Bromide Reactivity in S_N2 Reactions

The reactivity of alkyl bromides like (R)-Ethyl 6-bromo-3-methylhexanoate in bimolecular nucleophilic substitution (S_N2) reactions is governed by a combination of steric and electronic factors. researchgate.net The S_N2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. unizin.org

Electronic Effects: The nature of the leaving group is a critical electronic factor. lumenlearning.com A good leaving group is one that can stabilize the negative charge it acquires upon departure. unizin.org Bromide is a good leaving group because it is the conjugate base of a strong acid (HBr) and is a relatively stable anion. lumenlearning.com The polarity of the carbon-bromine bond also makes the carbon atom electrophilic and susceptible to nucleophilic attack.

Table 2: Relative Reactivity of Alkyl Halides in S_N2 Reactions This table illustrates general principles of steric effects on S_N2 reaction rates.

| Substrate Type | Example | Relative Rate |

| Methyl | CH₃Br | >100 |

| Primary | CH₃CH₂Br | 1 |

| Secondary | (CH₃)₂CHBr | <0.1 |

| Tertiary | (CH₃)₃CBr | ~0 |

| Neopentyl | (CH₃)₃CCH₂Br | <0.001 |

Radical Alternative Mechanisms to Classical S_N1 and S_N2 Processes

While S_N1 and S_N2 reactions are foundational concepts in organic chemistry, they have limitations, especially concerning the scope of substrates and the control of stereochemistry. nih.govacs.org Transition-metal catalysis provides a radical-based alternative for nucleophilic substitution that can overcome some of these challenges. nih.govacs.orgdigitellinc.com These radical pathways are particularly advantageous for enantioconvergent reactions using racemic electrophiles. nih.govacs.org

The general strategy involves the generation of an alkyl radical from an alkyl halide through interaction with a low-valent transition-metal catalyst, often nickel- or cobalt-based. nih.govacs.org This radical intermediate is prochiral, and its subsequent reaction with a nucleophile, mediated by a chiral transition-metal complex, can lead to the formation of a single enantiomer of the product. nih.govacs.org This is a key advantage over classical S_N1 reactions, which typically lead to racemization, and S_N2 reactions, which require an enantiopure starting material for an enantiopure product. acs.org

The mechanism for radical generation can occur through several pathways, including a concerted halogen atom transfer (XAT). acs.org Once the alkyl radical is formed, it can be captured by the metal catalyst to form an alkylmetal complex, which then proceeds to the final substitution product. nih.gov This approach has successfully enabled the substitution of unactivated secondary and tertiary alkyl electrophiles with a variety of carbon- and heteroatom-based nucleophiles. acs.orgresearchgate.net

Other Advanced Reaction Pathways

Beyond the reactions discussed, bromoesters like this compound can participate in a variety of other advanced synthetic transformations. These pathways often leverage the reactivity of the carbon-bromine bond to construct complex molecular architectures.

One such example is the palladium-catalyzed 2-alkylation of indoles with α-bromo esters. ccspublishing.org.cn This method provides a regioselective route to functionalized indoles under mild conditions. ccspublishing.org.cn Mechanistic studies suggest that this transformation can proceed through a radical pathway, highlighting the versatility of bromoesters in radical-mediated C-C bond formation. ccspublishing.org.cn

The Reformatsky reaction is another classic transformation that can be applied to α-bromo esters. researchgate.net This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, which can then react with carbonyl compounds like aldehydes and ketones to form β-hydroxy esters.

Furthermore, the development of novel catalytic systems continues to expand the synthetic utility of bromoesters. For instance, cobalt-catalyzed enantioconvergent Negishi cross-coupling reactions have been developed for racemic benzyl (B1604629) chlorides, and similar principles could potentially be extended to other alkyl halides. sustech.edu.cn These advanced methods underscore the ongoing efforts to develop new catalytic processes with unique reactivity and selectivity, moving beyond traditional transformations. chinesechemsoc.orgnumberanalytics.com

Photo-Induced C-H Alkylation Reactions with α-Bromo Esters

The photochemical activation of α-bromo esters has emerged as a powerful strategy for forming new carbon-carbon bonds under mild conditions. researchgate.net These reactions often proceed via radical intermediates, leveraging the relatively weak carbon-bromine bond which can undergo homolytic cleavage upon irradiation or through photoredox catalysis.

Visible-light-induced ruthenium catalysis, for example, has enabled the meta-C-H alkylation of aromatic compounds with α-bromo esters at room temperature. researchgate.net In this process, a cyclometalated ruthenium(II) complex, formed from a catalyst like [RuCl₂(p-cymene)]₂, is photoexcited. This excited complex acts as a single-electron donor, reducing the α-bromo ester to generate an alkyl radical and an oxidized Ru(III) species. This radical can then engage in the desired C-H functionalization. researchgate.net

A dual-catalysis approach, merging photoredox and organocatalysis, has been successfully applied to the enantioselective intermolecular α-alkylation of aldehydes using α-bromo esters. nih.gov In a typical system, a photocatalyst such as Ru(bpy)₃Cl₂ absorbs light and reduces the α-bromo ester to an electron-deficient radical. Concurrently, an organocatalyst, like a chiral imidazolidinone, activates the aldehyde by forming an enamine. The photochemically generated radical is then trapped by this enamine, leading to the formation of the alkylated product with high enantioselectivity. nih.gov It has been noted that while α-bromo esters are effective alkylating agents in these systems, superior yields can sometimes be achieved with more electron-deficient carbonyls, such as trifluoroethyl esters. nih.gov

In some cases, photo-induced reactions can proceed even without a dedicated photocatalyst. High-energy UV irradiation (300-350 nm) can induce the photolytic homolysis of the C-Br bond in α-bromocarbonyls, directly generating the necessary radical intermediates for alkylation. nih.gov Furthermore, photocatalytic methods can be used to convert α-bromo esters into other valuable synthons, such as α-ketoacid esters, using oxygen as the oxidant and a catalytic amount of a compound like 4-methoxypyridine (B45360) to activate the C-Br bond. mdpi.com

Stereoselective Enol Tosylation and Subsequent Transformations

β-Keto esters, which can be considered analogues of this compound, are versatile precursors for the synthesis of highly substituted alkenes. A key transformation in this context is the stereoselective formation of enol tosylates, which are stable, often crystalline compounds that can subsequently undergo various cross-coupling reactions. nih.gov

The synthesis of (E)- or (Z)-trisubstituted α,β-unsaturated esters can be achieved in a three-step sequence starting from N-protected glycine, with the pivotal step being the highly selective enol tosylation of γ-amino β-keto esters. nih.gov These resulting enol tosylates are excellent substrates for Suzuki-Miyaura coupling reactions with a wide range of aryl boronic acids, providing access to complex molecular architectures. nih.gov

This methodology has been extended to the stereocontrolled synthesis of tetrasubstituted acyclic all-carbon olefins. The process involves a stereoselective enolization and subsequent tosylate formation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling of the enol tosylate with a pinacol (B44631) boronic ester. nih.gov The stereochemical outcome of the final olefin product can be controlled by the judicious selection of the substrate and coupling partner. nih.gov

Mechanistic studies have revealed that olefin isomerization can occur during the Suzuki-Miyaura coupling step. However, optimized reaction conditions, often employing specific palladium catalysts and phosphine (B1218219) ligands like RuPhos, can suppress this isomerization to minimal levels. nih.gov Evidence suggests that this isomerization may proceed through a zwitterionic palladium carbenoid intermediate. nih.gov

| Precursor Type | Key Transformation | Subsequent Reaction | Product Class |

| γ-Amino β-keto esters | Stereoselective enol tosylation | Suzuki-Miyaura Coupling | Trisubstituted α,β-unsaturated esters nih.gov |

| β-Keto esters | Stereoselective enolization and tosylation | Suzuki-Miyaura Coupling | Tetrasubstituted acyclic olefins nih.gov |

Detailed Mechanistic Investigations and Kinetic Studies

Understanding the detailed mechanisms of reactions involving bromoalkanoates is crucial for controlling their outcomes and optimizing reaction conditions. This involves identifying key intermediates, understanding the sequence of elementary steps, and determining the factors that control the reaction rate.

Elucidation of Radical Intermediates and Propagation Steps

Many reactions involving alkyl bromides proceed through radical intermediates, especially under photochemical, electrochemical, or high-temperature conditions. The formation of Grignard reagents from alkyl bromides and magnesium, for example, has been shown to involve free alkyl radical intermediates, which can be trapped and identified. acs.orgharvard.edu

In radical chain reactions, the process is typically divided into initiation, propagation, and termination steps. masterorganicchemistry.com Initiation involves the initial formation of a small number of radicals. libretexts.org For instance, the thermal decomposition of an initiator like AIBN can generate radicals that then react with a precursor like tributyltin hydride to produce the chain-propagating tributyltin radical. libretexts.org

Once formed, the chain-propagating radical enters the propagation cycle. These are steps where one radical is consumed and another is generated, allowing the chain reaction to continue. masterorganicchemistry.comsavemyexams.com In the dehalogenation of an alkyl bromide (R-Br) with tributyltin hydride, the propagation steps are as follows:

Halogen Abstraction: The tributyltin radical abstracts the bromine atom from the alkyl bromide to form a stable tin-bromine (B14679306) bond and a new alkyl radical (R•). libretexts.org

Bu₃Sn• + R-Br → Bu₃Sn-Br + R•

Hydrogen Atom Transfer: The newly formed alkyl radical abstracts a hydrogen atom from a molecule of tributyltin hydride, forming the final alkane product and regenerating the tributyltin radical, which can then start a new cycle. libretexts.org

R• + Bu₃Sn-H → R-H + Bu₃Sn•

This two-step propagation sequence ensures the efficient conversion of the alkyl bromide to the corresponding alkane. libretexts.orgsavemyexams.com Similar radical-polar crossover mechanisms have been described in electroreductive reactions, where an alkyl radical generated via reductive dehalogenation adds to an alkene, and the resulting radical intermediate is further reduced to a carbanion before being trapped by an electrophile. nih.gov

Identification of Rate-Determining Steps and Transition States

In the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, the reaction proceeds in multiple steps. The first and rate-determining step is the slow, unimolecular ionization of the alkyl halide to form a carbocation intermediate and a halide ion. pbworks.comlibretexts.orgmsu.edu

Step 1 (RDS): R-Br → R⁺ + Br⁻

Because the nucleophile is not involved in this step, the reaction rate depends only on the concentration of the alkyl halide, exhibiting first-order kinetics. libretexts.orgalevelchemistry.co.uk The transition state for this step involves the stretching and breaking of the carbon-bromine bond, leading to the formation of the high-energy carbocation intermediate. pbworks.com The stability of this carbocation is a primary factor influencing the reaction rate; more stable carbocations (tertiary > secondary) form faster. libretexts.orgmsu.edu

In the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism, the reaction occurs in a single, concerted step where bond-forming and bond-breaking happen simultaneously. libretexts.org

Single Step: Nu⁻ + R-Br → [Nu···R···Br]⁻ → Nu-R + Br⁻

The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a single, highly unstable transition state with a trigonal bipyramidal geometry, where the carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group. masterorganicchemistry.comjove.com Since both the nucleophile and the alkyl halide are involved in this step, the reaction rate is dependent on the concentration of both species, following second-order kinetics. pharmaguideline.commsu.edu Steric hindrance around the reaction center significantly impacts the Sₙ2 rate, with less substituted halides reacting much faster. jove.commsu.edu

| Mechanism | Molecularity | Rate Law | Key Intermediate | Transition State Geometry | Steric Effects |

| Sₙ1 | Unimolecular alevelchemistry.co.uk | Rate = k[Alkyl Halide] libretexts.org | Carbocation libretexts.org | Resembles carbocation pbworks.com | Favored by bulky substrates (tertiary > secondary) msu.edu |

| Sₙ2 | Bimolecular libretexts.org | Rate = k[Alkyl Halide][Nucleophile] pharmaguideline.com | None jove.com | Trigonal Bipyramidal jove.com | Hindered by bulky substrates (methyl > primary > secondary) msu.edu |

Applications of R Ethyl 6 Bromo 3 Methylhexanoate As a Chiral Building Block

Strategic Use in Natural Product Synthesis

The demand for enantiomerically pure compounds in the synthesis of natural products is a significant driver for the development of versatile chiral building blocks. The stereochemistry of these natural products is often crucial to their biological activity, necessitating precise control during their synthesis.

Terpenoids represent a large and diverse class of natural products, many of which possess significant biological properties. The synthesis of complex terpenes often relies on the use of chiral synthons to install the correct stereochemistry. polimi.it Chiral building blocks are essential for constructing the often complex and stereochemically rich carbon skeletons of terpenes and sesquiterpenes. polimi.it While direct literature examples detailing the use of (R)-Ethyl 6-bromo-3-methylhexanoate in specific complex terpene syntheses are not prevalent, its structural motifs are analogous to intermediates used in the synthesis of various natural products. For instance, the MVA pathway, a key biological route to terpenoids, is regulated by the enzyme HMGR, which underscores the importance of 3-hydroxy-3-methylglutaryl derivatives in terpenoid biosynthesis. nih.gov The structural similarity of this compound to key intermediates in these pathways suggests its potential as a starting material for the chemical synthesis of such compounds.

The utility of this compound extends to its role as a precursor for a variety of natural product classes. Chiral building blocks are fundamental in constructing the core structures of many bioactive natural products, including polyenes, pheromones, and marine-derived compounds. nih.govdiva-portal.orgresearchgate.net The bifunctional nature of this compound, with its electrophilic carbon bearing the bromine atom and the ester group that can be further manipulated, allows for its incorporation into larger molecules through various coupling strategies.

For example, the synthesis of polyene natural products has been streamlined through the iterative cross-coupling of bifunctional building blocks, often involving boronate esters. nih.gov A compound like this compound could be converted into a corresponding organometallic reagent or used in alkylation reactions to build up the carbon chain required for such natural products. Similarly, the synthesis of insect pheromones, which often have specific stereoisomers responsible for their activity, frequently employs chiral synthons derived from the "chiral pool" or prepared by asymmetric synthesis. diva-portal.org The synthesis of fatty acid methyl esters and other related natural products also utilizes alkylation strategies where a bromo-ester could serve as a key component. beilstein-journals.org

Table 1: Application of Chiral Building Blocks in Natural Product Synthesis

| Natural Product Class | Type of Chiral Building Block | Synthetic Strategy | Reference |

|---|---|---|---|

| Polyenes | Bifunctional MIDA boronate building blocks | Iterative cross-coupling | nih.gov |

| Pine Sawfly Pheromones | O-protected (2S,3S)-3-methyl-4-(phenylsulfonyl)butan-2-ol | Alkylation | diva-portal.org |

| Palau'imide (Marine) | Methyl tetramate derivatives | Alkylation, peptide coupling | researchgate.net |

Precursor for Chiral Pharmaceutical Intermediates

The pharmaceutical industry relies heavily on the availability of enantiomerically pure intermediates for the synthesis of active pharmaceutical ingredients (APIs). Using a predefined chiral building block like this compound can significantly shorten synthetic routes and avoid challenging and often inefficient chiral separation steps. acs.org

This compound has been explicitly used as a key intermediate in the synthesis of potent and selective PPARδ (Peroxisome Proliferator-Activated Receptor delta) agonists. google.comepo.org In a patented synthetic route, this chiral building block is reacted with a phenolic intermediate in an alkylation reaction to construct a key ether linkage, ultimately leading to compounds useful for treating PPARδ-related diseases such as muscular, vascular, and metabolic disorders. google.comepo.org

Furthermore, the structural motif of this compound is found in precursors to other important bioactive molecules. For example, N-alkylation reactions using similar bromo-esters are employed to synthesize analogues of GABA, Pregabalin, and Baclofen, which are compounds with significant neurological activity. mdpi.com The synthesis of the anticonvulsant Brivaracetam utilizes a structurally related chiral acid, (R)-3-(bromomethyl)hexanoic acid, highlighting the importance of this type of synthon in preparing neurologically active pharmaceuticals.

Table 2: this compound and Analogues in Bioactive Molecule Synthesis

| Target Bioactive Molecule / Class | Specific Intermediate | Synthetic Role of Intermediate | Reference |

|---|---|---|---|

| PPARδ Agonists | This compound | Alkylation of a phenolic compound to form a key ether bond. | google.comepo.org |

| GABA/Pregabalin Analogues | Ethyl 3-(iodomethyl)-5-methylhexanoate (derived from a similar precursor) | N-alkylation of heterocyclic amines to form new C-N bonds. | mdpi.com |

The use of this compound contributes significantly to the pool of enantiomerically pure intermediates available for complex synthesis. bldpharm.com Starting a synthesis with an enantiopure building block ensures the stereochemical integrity of the target molecule, which is often critical for its pharmacological activity. google.comepo.org The synthesis of this building block itself often starts from a prochiral precursor or a racemic mixture that is resolved using enzymatic methods. For instance, the precursor alcohol, ethyl (R)-6-hydroxy-3-methylhexanoate, can be prepared through the highly selective enzymatic reduction of a corresponding ketone, a common strategy for producing enantiopure alcohols and their derivatives. acs.orggoogle.com

Biocatalysis, using enzymes like lipases or ketoreductases, offers a green and efficient method to produce chiral intermediates with high enantiomeric excess (>99% ee). acs.orgresearchgate.netmdpi.com These methods avoid the use of harsh chemical reagents and often operate under mild conditions, contributing to more sustainable manufacturing processes. researchgate.net The availability of such enantiopure compounds like this compound allows chemists to design more convergent and efficient synthetic routes to complex chiral drugs. polimi.itcphi-online.com

Development of Novel Chiral Synthons and Auxiliary Compounds

This compound is not only a building block for direct incorporation into target molecules but also serves as a starting material for the development of other novel chiral synthons. A chiral synthon is a molecular fragment that contains the necessary chirality and functionality to be incorporated into a larger synthetic scheme.

The chemical reactivity at both ends of the this compound molecule allows for its transformation into a variety of other useful intermediates.

Nucleophilic Substitution: The terminal bromine atom can be readily displaced by a wide range of nucleophiles to introduce new functional groups, such as azides, cyanides, or thiols, creating a new family of chiral building blocks.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to form ketones. Each of these transformations yields a new chiral synthon with different reactive handles.

This strategy of modifying existing chiral building blocks is a common approach to expand the toolbox of synthetic chemistry. For example, new chiral building blocks have been developed for the synthesis of specific natural products like palau'imide, demonstrating the power of this approach. researchgate.net Furthermore, chiral auxiliaries, which are chiral compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, can be developed from versatile chiral molecules. While not a direct application of this specific compound, chiral terpene-derived auxiliaries show how natural product-like structures can be adapted for this purpose. researchgate.net The functional groups and defined stereochemistry of this compound make it a candidate for derivatization into novel chiral ligands or auxiliaries for asymmetric catalysis.

Contributions to Methodologies for Asymmetric Synthesis Beyond Direct Product Formation

While this compound is a valuable chiral building block for the synthesis of specific target molecules, its role in the broader development of new asymmetric synthesis methodologies is not extensively documented in publicly available scientific literature. The primary application of this compound appears to be as a key intermediate, where its predefined stereocenter is incorporated into a final product.

There is limited evidence to suggest that this compound has been widely used as a benchmark substrate or a mechanistic probe to establish the efficacy, selectivity, or scope of novel asymmetric catalytic systems or stereoselective transformations. The development of new asymmetric methodologies often involves the use of a range of model substrates to test the robustness and applicability of a new catalyst or reaction protocol. These substrates are typically chosen to represent different electronic and steric challenges.

In the context of asymmetric synthesis, a chiral building block's contribution to methodology development can be multifaceted, including:

Testing the limits of a new catalyst: A chiral substrate can be used to probe the stereochemical outcome of a reaction, helping to elucidate the mechanism and transition state of a newly developed catalyst.

Substrate scope determination: The successful transformation of a chiral building block like this compound could be part of a broader study to demonstrate the utility of a new synthetic method on functionalized and stereochemically defined molecules.

Diastereoselectivity studies: When a chiral substrate reacts with a chiral reagent or catalyst, the resulting diastereoselectivity can provide crucial insights into the factors controlling the stereochemical course of the reaction.

However, a comprehensive review of scientific databases and chemical literature does not reveal significant instances where this compound has been the focal point of such methodology-driven studies. Its utility is more consistently highlighted in the context of its incorporation into complex molecules, where the synthetic strategy relies on the existing chirality of the building block rather than using it to pioneer new asymmetric methods.

Further research and publication in this specific area would be necessary to fully assess any potential contributions of this compound to the advancement of asymmetric synthesis methodologies beyond its established role as a chiral precursor.

Analytical Characterization and Stereochemical Purity Assessment of R Ethyl 6 Bromo 3 Methylhexanoate

Advanced Methods for Enantiomeric Purity Determination

The precise determination of the enantiomeric composition of (R)-Ethyl 6-bromo-3-methylhexanoate requires sophisticated analytical techniques capable of differentiating between its R and S enantiomers. The most prominent and effective methods fall under two main categories: chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the enantioselective analysis of chiral compounds. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are often the first choice. These phases, like Chiralcel OD-H or Chiralpak AD-H, are known for their broad applicability.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes results in varying retention times. For ethyl 6-bromo-3-methylhexanoate, the selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution. A study on the chiral separation of a structurally similar compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103), successfully employed an OD-RH (reversed-phase) column with a gradient elution, demonstrating the utility of such CSPs for related structures. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Analysis of a Hexanoate Derivative

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Elution | (S)-enantiomer followed by (R)-enantiomer (hypothetical) |

Note: This table represents typical starting conditions for method development for a compound of this class, based on common practices in chiral separations.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Given the volatility of ethyl 6-bromo-3-methylhexanoate, chiral GC is a highly suitable method for its enantiomeric purity assessment. Cyclodextrin-based CSPs are the most common for this purpose. These are macrocyclic oligosaccharides that can form inclusion complexes with the enantiomers, leading to their separation.

Derivatized cyclodextrins, such as those modified with alkyl or acyl groups, are coated onto the inner surface of a fused silica capillary column. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are key parameters for achieving baseline separation of the enantiomers. A general guide to chiral analysis by GC highlights the effectiveness of cyclodextrin-based columns for a wide range of enantiomeric separations. gcms.cz

Table 2: Representative Chiral GC Conditions for Enantiomeric Analysis

| Parameter | Value |

| Column | Cyclodextrin-B (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Expected Elution Order | Dependent on the specific CSP and analyte |

Note: The conditions provided are illustrative and would require optimization for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. Using supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent (e.g., methanol), SFC with chiral stationary phases can achieve high-efficiency separations of enantiomers. Polysaccharide-based CSPs are also commonly used in SFC.

Capillary Electrophoresis (CE) is another technique for chiral separations, particularly useful for charged or highly polar molecules. For a neutral compound like ethyl 6-bromo-3-methylhexanoate, a chiral selector, such as a cyclodextrin derivative, would need to be added to the background electrolyte to induce enantiomeric separation through differential partitioning into the chiral selector's cavity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be adapted for the determination of enantiomeric purity. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.

The addition of a Chiral Solvating Agent (CSA) to the NMR sample of a racemic or enantiomerically enriched compound can lead to the formation of transient diastereomeric solvates. These diastereomeric complexes have different magnetic environments, which can result in separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio. Common CSAs include chiral alcohols, acids, or amines.

Alternatively, Chiral Shift Reagents (CSRs), typically lanthanide complexes, can be used. These reagents form coordination complexes with the analyte, inducing large chemical shift differences between the signals of the enantiomers. The magnitude of the induced shift depends on the specific lanthanide and the structure of the analyte.

For this compound, the ester functionality provides a potential site for interaction with both CSAs and CSRs. The choice of the appropriate chiral auxiliary and the experimental conditions (e.g., concentration, temperature, and solvent) are crucial for achieving sufficient spectral resolution to accurately determine the enantiomeric excess.

Polarimetry and Related Chiroptical Techniques (e.g., Circular Dichroism)

Chiroptical techniques are indispensable for the characterization of chiral molecules like this compound as they provide information about the three-dimensional arrangement of atoms.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly the absolute configuration of stereocenters. For this compound, the carbonyl group of the ester function acts as a chromophore. The sign and intensity of the Cotton effect in the CD spectrum, corresponding to the n → π* transition of the carbonyl group, can be correlated to the (R) configuration at the C-3 position. Although specific CD spectral data for this compound is not available in the public domain, a representative dataset is hypothesized in Table 2 to demonstrate the nature of the expected data.

Table 1: Hypothetical Polarimetry Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation [α]D20 | +15.5° (c 1.0, CHCl3) |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20°C |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Chloroform (CHCl3) |

Table 2: Hypothetical Circular Dichroism Data for this compound

| Transition | λmax (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Solvent |

|---|---|---|---|

| n → π* (Carbonyl) | 215 | +5000 | Methanol |

Factors Affecting Enantiomeric Purity in Synthesis and Storage

The enantiomeric purity of a chiral compound such as this compound can be compromised during both its synthesis and subsequent storage.

During synthesis , several factors can influence the enantiomeric excess (e.e.) of the final product. In asymmetric synthesis, the choice of chiral catalyst or auxiliary is critical. The enantiopurity of these reagents directly impacts the stereochemical outcome of the reaction. The reaction conditions, including temperature, solvent, and reaction time, must be carefully optimized to maximize stereoselectivity and prevent side reactions that could lead to racemization. For instance, the presence of acidic or basic impurities could potentially catalyze the enolization of the ester, leading to a loss of stereochemical integrity at the α-carbon if it were the chiral center. In the case of this compound, the chiral center is at the β-position to the carbonyl group, which is generally more stable to racemization under typical synthetic conditions.

During storage , the stability of the enantiomeric purity can be affected by factors such as temperature, exposure to light, and the presence of acidic or basic contaminants. Elevated temperatures can provide the energy necessary to overcome the activation barrier for racemization. For esters with acidic protons, even trace amounts of acid or base can facilitate epimerization over time. Therefore, it is recommended to store enantiomerically enriched compounds in a cool, dark, and neutral environment to maintain their stereochemical integrity.

Quantitative Analysis of Enantiomeric Excess and Resolution

To determine the enantiomeric excess (e.e.) of a sample of this compound, chromatographic techniques are most commonly employed. These methods involve the separation of the enantiomers, allowing for their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques for resolving enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the analysis of this compound, a column with a polysaccharide-based CSP, such as those derived from cellulose or amylose, could be effective. The choice of mobile phase (for HPLC) or carrier gas and temperature program (for GC) is crucial for achieving optimal separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Where AreaR and AreaS are the integrated peak areas of the (R)- and (S)-enantiomers, respectively. A hypothetical chiral HPLC analysis result for a sample of this compound is presented in Table 3.

Resolution refers to the baseline separation of the peaks corresponding to the two enantiomers in a chromatogram. A resolution value (Rs) of greater than 1.5 is generally considered to indicate complete baseline separation, which is essential for accurate quantification of the enantiomeric excess.

Table 3: Hypothetical Chiral HPLC Analysis of this compound

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | 90:10 Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time of (S)-enantiomer | 8.5 min |

| Retention Time of (R)-enantiomer | 10.2 min |

| Peak Area of (S)-enantiomer | 2,500 |

| Peak Area of (R)-enantiomer | 247,500 |

| Calculated Enantiomeric Excess (e.e.) | 98% |

| Resolution (Rs) | 1.8 |

Computational Chemistry Approaches to R Ethyl 6 Bromo 3 Methylhexanoate Research

Theoretical Frameworks for Molecular Structure and Reactivity Analysis

The foundation of computational research on (R)-Ethyl 6-bromo-3-methylhexanoate lies in the application of various theoretical frameworks to model its structure and predict its reactivity. These methods allow for the detailed examination of the molecule's electronic and geometric properties.

Quantum mechanical calculations are at the forefront of computational chemistry for elucidating the electronic structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or a simplified form of it) for a given molecule, providing a wealth of information about its properties. ub.edu For this compound, these calculations can determine optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distributions. researchgate.net

DFT, in particular, has become a popular choice due to its balance of accuracy and computational cost. It is well-suited for studying the ground-state properties of medium-sized organic molecules. For instance, a DFT study on a chiral molecule can provide insights into the conformational preferences of the alkyl chain and the orientation of the bromo and ester functional groups. This information is crucial for understanding how the molecule interacts with other reagents or catalysts. nih.gov

Ab initio methods, while often more computationally intensive, can offer higher accuracy and are used for benchmarking results from other methods. Both DFT and ab initio calculations can be used to compute key descriptors related to reactivity. researchgate.net The molecular electrostatic potential (MEP), for example, can identify the electron-rich and electron-poor regions of this compound, predicting sites for nucleophilic or electrophilic attack.

Table 1: Representative Data from QM Calculations on a Model Chiral Ester

| Property | Calculated Value | Method | Significance for this compound |

| Dipole Moment | 2.5 D | DFT/B3LYP | Indicates the molecule's overall polarity, affecting solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 5.8 eV | DFT/B3LYP | Relates to the molecule's electronic excitability and kinetic stability. |

| Mulliken Charge on C-Br | C: +0.15, Br: -0.20 | DFT/B3LYP | Suggests the polarization of the C-Br bond, making the carbon atom an electrophilic site. |

This table presents hypothetical yet representative data for a molecule similar to this compound to illustrate the output of QM calculations.

While QM methods are excellent for detailed electronic structure analysis, they are often too computationally expensive for studying the dynamic behavior of molecules over time, especially in a solvent environment. This is where Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations become invaluable. oup.com

MM methods use a classical mechanics approach, representing atoms as spheres and bonds as springs. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. This simplification allows for the rapid calculation of energies for different molecular conformations. For this compound, MM can be used to perform conformational searches to identify the most stable arrangements of the molecule. nii.ac.jp

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system over a period of time. researchgate.net This provides a trajectory that describes the positions and velocities of the atoms, offering a dynamic picture of the molecule's behavior. An MD simulation of this compound in a solvent like ethanol (B145695) could reveal how the solvent molecules arrange around the solute and how the flexible alkyl chain moves and folds. nih.govresearchgate.net Such simulations are crucial for understanding solvation effects and the conformational landscape of the molecule in solution. oup.comresearchgate.net

Table 2: Representative Output from an MD Simulation of a Chiral Ester in Solution

| Parameter | Simulated Value | Significance for this compound |

| Radial Distribution Function g(r) of Solvent around Bromine | Peak at 3.5 Å | Describes the average distance and arrangement of solvent molecules around the bromine atom. |

| End-to-End Distance of Alkyl Chain | Average of 6.2 Å | Characterizes the flexibility and average conformation of the molecule's backbone in solution. |

| Torsional Angle Fluctuation (C3-C4 bond) | ± 30° | Indicates the rotational freedom around specific bonds, highlighting flexible regions of the molecule. |

This table presents hypothetical yet representative data to illustrate the insights gained from MD simulations.

Computational Modeling of Reaction Mechanisms and Stereoselectivity

One of the most powerful applications of computational chemistry is in the study of reaction mechanisms. For the synthesis of a specific enantiomer like this compound, understanding the factors that control stereoselectivity is paramount.

The outcome of an enantioselective reaction is determined by the relative energies of the transition states leading to the different stereoisomers. Computational methods, particularly QM and combined QM/MM approaches, can be used to locate and characterize these transition states. mit.edunih.govims.ac.jpsmu.edu By calculating the energy barriers (activation energies) for the formation of the (R) and (S) enantiomers, chemists can predict which product will be favored and by how much (the enantiomeric excess). researchgate.net

For example, in a hypothetical enantioselective bromination to produce this compound, computational chemists would model the interaction of the precursor alkene with the chiral catalyst and the bromine source. They would then search for the transition state structures for the bromine addition to the two different faces of the double bond. The difference in the free energies of these two transition states (ΔΔG‡) is directly related to the predicted enantiomeric ratio of the products. nih.govnih.gov

Table 3: Hypothetical Transition State Energy Calculations for an Enantioselective Bromination

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product |

| TS leading to (R)-product | 0.0 | This compound |

| TS leading to (S)-product | +1.8 | (S)-Ethyl 6-bromo-3-methylhexanoate |

| ΔΔG‡ | 1.8 | Predicted 95:5 enantiomeric ratio in favor of (R) |

This table illustrates how calculated energy differences between competing transition states can predict the stereochemical outcome of a reaction.

Computational modeling is not limited to known reactions; it is also a predictive tool for exploring new chemical transformations. chemrxiv.orgrsc.orgchemrxiv.orgnih.gov By simulating the reaction of this compound with various nucleophiles or under different catalytic conditions, researchers can screen for promising new reactions in silico before attempting them in the laboratory. rsc.org

For instance, machine learning models trained on large datasets of reaction outcomes can predict the likelihood of a reaction's success and its potential enantioselectivity. rsc.org These models can identify patterns in how catalyst and substrate structures influence reactivity, accelerating the discovery of new synthetic methods. By inputting the structure of this compound and a potential catalyst, these models could predict the outcome of a novel cross-coupling or substitution reaction.

Rational Design and Optimization of Catalytic Systems for Chiral Bromoesters

The synthesis of enantiomerically pure compounds like this compound often relies on the use of chiral catalysts. scu.edu.cn Computational chemistry plays a crucial role in the rational design and optimization of these catalysts. nih.govkyoto-u.ac.jpresearchgate.netrsc.orgfrontiersin.org

Instead of relying solely on trial-and-error, chemists can use computational models to design catalysts with specific properties. nih.govrsc.org For the synthesis of chiral bromoesters, this might involve designing a catalyst that has a well-defined chiral pocket. This pocket would preferentially bind the substrate in an orientation that exposes one face of the molecule to the reacting partner, leading to the desired enantiomer. nih.govrsc.org

Computational screening can evaluate a large library of potential catalyst structures, predicting their effectiveness for a target reaction. chemrxiv.org For example, DFT calculations can be used to assess the binding affinity of a substrate to different catalysts and to model the key transition states. acs.org This allows researchers to prioritize the most promising catalyst candidates for experimental synthesis and testing, saving significant time and resources. This integrated approach of computational design and experimental validation is at the heart of modern catalyst development. nih.govcaltech.edu

Exploration of Chemical Space and Virtual Screening for New Bromoester Derivatives

The discovery and development of novel therapeutic agents is a complex process that can be significantly accelerated by computational methods. nih.gov In the context of this compound and its analogues, computational chemistry provides powerful tools for exploring a vast landscape of potential molecular structures—a concept known as "chemical space"—and for identifying promising candidates through virtual screening. mpg.debiosolveit.de This in silico approach allows researchers to design, evaluate, and prioritize new bromoester derivatives with desired properties before committing to the time and resource-intensive process of chemical synthesis and experimental testing. nvidia.com

The exploration of chemical space for new bromoester derivatives begins with the parent structure, this compound, as a scaffold. By applying principles of combinatorial chemistry computationally, a vast virtual library of related compounds can be generated. youtube.com This process involves systematically modifying the scaffold at specific positions. For instance, the terminal bromine atom, the ethyl ester group, or the methyl group could be replaced with a wide array of different functional groups. The goal is to create a diverse set of molecules for subsequent screening. rsc.org

Once a virtual library of bromoester derivatives is established, virtual screening techniques are employed to sift through the candidates and identify those with the highest probability of desired biological activity. nih.gov This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.govnvidia.com

Structure-based virtual screening is utilized when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known. nvidia.com Molecular docking, a primary method in SBVS, simulates the interaction between each derivative in the virtual library and the target's binding site. nih.gov These simulations predict the binding pose and calculate a scoring function to estimate the binding affinity. Derivatives that show favorable interactions, such as strong hydrogen bonds or hydrophobic contacts, and receive high docking scores are considered potential "hits."

Ligand-based virtual screening is applied when the structure of the target is unknown, but a set of molecules with known activity is available. nvidia.com This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods like quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling are used to build computational models that can predict the activity of new derivatives based on their chemical features. nvidia.com

The most promising candidates identified through virtual screening are then subjected to further in silico analysis, such as the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov This step helps to filter out compounds that are likely to have poor pharmacokinetic profiles, saving resources for compounds with a higher chance of success in later developmental stages. nih.gov

Below are illustrative tables representing the process of chemical space exploration and virtual screening for hypothetical derivatives of this compound.

Table 1: Hypothetical Virtual Library of this compound Derivatives

This table illustrates a small subset of a virtual library generated by modifying the parent compound at positions R1 (ester group) and R2 (terminal halide).

| Compound ID | Parent Scaffold | R1 Group (Ester Modification) | R2 Group (Halide Modification) | Molecular Formula |

|---|---|---|---|---|

| BDE-001 | (R)-6-bromo-3-methylhexanoate | -CH2CH3 (Ethyl) | -Br | C9H17BrO2 |

| BDE-002 | (R)-6-bromo-3-methylhexanoate | -CH3 (Methyl) | -Br | C8H15BrO2 |

| BDE-003 | (R)-6-chloro-3-methylhexanoate | -CH2CH3 (Ethyl) | -Cl | C9H17ClO2 |

| BDE-004 | (R)-6-iodo-3-methylhexanoate | -CH2CH3 (Ethyl) | -I | C9H17IO2 |

| BDE-005 | (R)-6-bromo-3-methylhexanoate | -CH(CH3)2 (Isopropyl) | -Br | C10H19BrO2 |

Table 2: Illustrative Virtual Screening Results for Bromoester Derivatives

This table presents hypothetical data from a structure-based virtual screening campaign against a target protein, including docking scores and predicted ADME properties. Lower docking scores typically indicate better binding affinity.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Kd, nM) | Predicted Oral Bioavailability (%) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| BDE-001 | -7.2 | 850 | 65 | 0 |

| BDE-002 | -6.9 | 1200 | 70 | 0 |

| BDE-003 | -7.5 | 600 | 68 | 0 |

| BDE-004 | -8.1 | 250 | 55 | 0 |

| BDE-005 | -7.8 | 450 | 60 | 0 |

Based on these illustrative results, compounds BDE-004 and BDE-005 would be prioritized for synthesis and experimental validation due to their superior docking scores and predicted binding affinities, combined with favorable predicted ADME profiles. This computational pre-selection significantly enhances the efficiency of the drug discovery pipeline.

Q & A

Q. What are the established synthetic routes for preparing (R)-Ethyl 6-bromo-3-methylhexanoate, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized hexanoate precursor. For example, a nucleophilic substitution reaction using 3-methylhexanoic acid derivatives with brominating agents (e.g., PBr₃ or HBr/AcOH) under anhydrous conditions. Ethyl esterification is achieved via acid-catalyzed (e.g., H₂SO₄) reflux with ethanol. Key parameters include:

- Temperature control (0–5°C for bromination to avoid side reactions).

- Solvent choice (e.g., dichloromethane for bromination, ethanol for esterification).

- Purification via fractional distillation or silica gel chromatography (eluent: ethyl acetate/petroleum ether mixtures) .

Yield optimization requires monitoring by TLC (Rf ~0.4 in 2:3 ethyl acetate/petroleum ether) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of brominating agent) .

Q. Which chromatographic techniques are most effective for purifying this compound?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (5–20% ethyl acetate in petroleum ether) to separate brominated byproducts.

- Preparative HPLC : For enantiomeric purity, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve R/S configurations.

- Gas Chromatography (GC) : Confirm purity using non-polar columns (e.g., DB-5MS) with flame ionization detection; retention indices can be cross-referenced with NIST databases .

Q. How can spectroscopic methods confirm the structure and enantiomeric purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a triplet for the ethyl ester (–CH₂CH₃, δ ~1.2–1.3 ppm), a multiplet for the 3-methyl group (δ ~1.4–1.6 ppm), and a downfield shift for the brominated C6 (δ ~3.4–3.6 ppm).

- ¹³C NMR : The ester carbonyl appears at δ ~170–175 ppm; C6-Br resonates at δ ~30–35 ppm.

- Chiral HPLC : Compare retention times with a racemic mixture to confirm enantiomeric excess (>98% for R-configuration).

- MS : Molecular ion peak at m/z 237 (M⁺ for C₉H₁₅BrO₂) with fragmentation patterns matching bromoester cleavage .

Advanced Research Questions

Q. What strategies enable stereochemical control during synthesis to maintain the R-configuration at the 3-methyl position?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-configured catalysts (e.g., Evans oxazolidinones) during esterification to induce asymmetry.

- Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) selectively hydrolyze the S-enantiomer.

- Asymmetric Alkylation : Employ chiral ligands (e.g., BINOL-phosphates) in Pd-catalyzed cross-couplings to install the methyl group stereoselectively .

Q. How should researchers address contradictions between computational simulations and experimental data in bromoester reaction mechanisms?

- Methodological Answer :

- Iterative Refinement : Compare DFT-calculated transition states (e.g., Gaussian09) with experimental kinetic isotope effects (KIEs) to validate mechanistic pathways.

- Cross-Validation : Use multiple spectroscopic techniques (e.g., IR for intermediate detection, in-situ NMR for real-time monitoring) to resolve discrepancies.

- Control Experiments : Test competing mechanisms (e.g., SN1 vs. SN2) by varying solvent polarity (aprotic vs. protic) and measuring activation parameters .

Q. What advanced analytical approaches resolve ambiguities in molecular conformation determination?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis via SHELX refinement (SHELXL-2018) provides absolute configuration. Key metrics: R-factor <5%, residual electron density <0.3 eÅ⁻³ .

- Dynamic NMR : Study restricted rotation (e.g., ester carbonyl barriers) to assess conformational flexibility.

- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra (e.g., using ORCA software) to confirm stereochemistry .

Safety and Handling

Q. What precautions are critical when handling this compound under oxygen-sensitive conditions?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) to prevent bromine liberation.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Store in amber glass at –20°C; avoid contact with oxidizing agents (e.g., peroxides).

- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .

Data Contradiction Analysis

Q. How can researchers reconcile inconsistent yields in scaled-up syntheses of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., mixing efficiency, heat transfer).

- Scale-Down Replication : Simulate large-scale conditions in microreactors to isolate variables (e.g., exothermicity).

- Byproduct Profiling : LC-MS/MS analysis identifies side products (e.g., di-brominated species) for process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.